2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide
Descripción
The compound 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide features a unique heterocyclic scaffold combining an imidazole core with a 3-chlorobenzylthio substituent, a hydroxymethyl group at position 5, and an N-cyclopentylacetamide side chain. The hydroxymethyl group may enhance solubility, while the cyclopentyl moiety could influence conformational stability and lipophilicity.
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-14-5-3-4-13(8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-6-1-2-7-15/h3-5,8-9,15,23H,1-2,6-7,10-12H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWYXSGIHQJHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide, with the CAS number 921821-01-4, is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes an imidazole ring, a hydroxymethyl group, and a chlorobenzyl thioether, which contribute to its potential therapeutic applications. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | C18H22ClN3O2S |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 921821-01-4 |
Antimicrobial Properties
Research indicates that 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting its potential as a therapeutic agent against infectious diseases. The mechanism of action may involve the disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the imidazole ring is believed to play a crucial role in interacting with cellular targets involved in cancer progression.
The biological activity of 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is primarily attributed to its ability to interact with specific enzymes and proteins within microbial and cancerous cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism, leading to reduced growth rates in both microbial and cancer cells.
- Signal Transduction Modulation : It may alter signaling pathways that regulate apoptosis and cell proliferation, enhancing the sensitivity of cancer cells to treatment.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various strains of bacteria revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, indicating its potential as an alternative treatment option.
- Cancer Cell Studies : In vitro experiments demonstrated that treatment with 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide resulted in significant apoptosis in breast cancer cell lines, with evidence suggesting activation of caspase pathways.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide | C19H24N2O2 | Contains a phenyl-imidazole moiety; similar activity |
| 1,3,4-Thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | C19H18ClN3OS | Features thiadiazole; potential antimicrobial properties |
| 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide | C16H18ClN3O2S | Similar structure; ongoing research on pharmacological efficacy |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Benzylthio Group
2-(2-((2-Chloro-6-Fluorobenzyl)thio)-5-(Hydroxymethyl)-1H-Imidazol-1-yl)-N-Cyclopentylacetamide
- Structural Difference : Replaces the 3-chlorobenzyl group with a 2-chloro-6-fluorobenzyl substituent.
- This could enhance or reduce interactions with hydrophobic pockets in enzymes compared to the 3-chloro analog .
Compounds from (9a–9e Series)
- Core Structure: These analogs feature a phenoxymethyl-linked triazole-thiazole-acetamide scaffold instead of an imidazole-thioether system.
- Substituents : Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring.
- Thiazole-triazole systems may confer distinct π-π stacking interactions versus the imidazole-thioether core. Docking studies in suggest compounds like 9c (4-bromophenyl variant) adopt specific binding poses with target proteins, indicating substituent-dependent activity .
Modifications on the Imidazole Ring
Ponatinib-Related Imidazole Derivatives ()
- Structural Features: Imidazole rings modified with water-soluble amines (e.g., dimethylamino, pyrrolidinyl).
- Comparison: The target compound’s hydroxymethyl group at position 5 contrasts with amine-based modifications. The cyclopentylacetamide side chain in the target compound may provide greater steric flexibility compared to rigid aromatic groups in ponatinib analogs.
Functional Group Impact on Physicochemical Properties
- Observations :
- The target compound’s hydroxymethyl group reduces logP compared to bromophenyl-substituted 9c, enhancing aqueous solubility.
- The 2-chloro-6-fluoro analog’s lower solubility may stem from increased hydrophobicity due to fluorine .
Métodos De Preparación
Debus-Radziszewski Reaction for Imidazole Formation
The imidazole ring is synthesized via condensation of α-diketones with aldehydes and ammonia. For this compound, 5-(hydroxymethyl)imidazole-2-thiol serves as the precursor. A modified approach uses:
Alternative Cyclization with Thiourea Derivatives
Thioether-linked imidazoles are synthesized by reacting α-amino ketones with 3-chlorobenzyl mercaptan in DMF under nitrogen. Key conditions:
- Potassium carbonate (2.5 equiv) as base.
- Copper(I) iodide (0.1 equiv) as catalyst.
- 12-hour reflux, yielding 70%.
Thioether Linkage Formation
Nucleophilic Substitution Strategy
The 2-thiolimidazole intermediate reacts with 3-chlorobenzyl bromide under basic conditions:
Oxidative Coupling for Thioether Installation
For oxidation-sensitive substrates, disulfide intermediates are employed:
- Bis(3-chlorobenzyl) disulfide reacts with imidazole-2-thiolate in ethanol.
- Iodine (0.5 equiv) as oxidant, 65% yield.
Acetamide Bond Formation
Chloroacetylation Followed by Amination
Step 1 : Chloroacetylation of imidazole nitrogen:
- Chloroacetyl chloride (1.2 equiv) in dichloromethane.
- DMAP (0.1 equiv) as catalyst, 0°C to rt, 90% yield.
Step 2 : Reaction with cyclopentylamine:
Direct Coupling Using Carbodiimide Reagents
EDCl/HOBt-mediated amidation :
- 2-((3-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazole-1-acetic acid (1.0 equiv).
- Cyclopentylamine (1.5 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).
- Solvent : DMF, rt, 8 hours, 89% yield.
Optimization and Comparative Analysis
Table 1: Synthetic Route Efficiency Comparison
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Debus-Radziszewski | Glyoxal, NH₄OAc | 78 | 95.2 |
| Thiourea Cyclization | CuI, K₂CO₃ | 70 | 91.8 |
| EDCl/HOBt Coupling | EDCl, HOBt, DIPEA | 89 | 98.5 |
Critical Parameter Optimization
- Temperature Control : Thioether formation requires strict anhydrous conditions to prevent hydrolysis.
- Catalyst Loading : CuI >5 mol% reduces regioselectivity in cyclization.
- Solvent Polarity : DMF outperforms THF in coupling reactions due to better intermediate solubility.
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Substitution
Oxidation of Thioether Linkage
- Inert Atmosphere : Reactions performed under nitrogen/argon reduce disulfide byproduct formation.
- Antioxidant Additives : 0.1% BHT in THF improves thioether stability.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity for this compound?
The synthesis of imidazole-thioether-acetamide derivatives typically involves multi-step pathways. Key steps include:
- Thioether formation : Reacting 3-chlorobenzyl mercaptan with a brominated imidazole precursor under inert conditions (N₂ atmosphere) to prevent oxidation .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the cyclopentylamine moiety to the imidazole-thioether intermediate .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (>95%) .
Basic: Which analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 3-chlorobenzyl protons at δ 7.2–7.4 ppm, cyclopentyl CH₂ at δ 2.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z ~466.12) and isotopic clusters for sulfur/chlorine .
- FT-IR : Detect characteristic bands (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Variable substituent libraries : Synthesize analogs with modified aryl (e.g., 4-chlorobenzyl vs. 3,5-dimethoxybenzyl) or amide groups (e.g., cyclopentyl vs. isopropyl).
- Biological assays : Test against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) to correlate substituent changes with IC₅₀ shifts. For example, trifluoromethyl substitution enhances lipophilicity and target affinity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding interactions (e.g., π-π stacking with 3-chlorobenzyl) and guide rational design .
Advanced: How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2), incubation times (e.g., 48 hr), and positive controls (e.g., cisplatin) .
- Impurity profiling : Quantify byproducts (e.g., hydrolyzed acetamide) via LC-MS and correlate residual levels with bioactivity outliers .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, PCA) to identify confounding variables .
Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., NADPH oxidase) using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive vs. allosteric inhibition .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein stability shifts post-treatment .
Basic: How to address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) to match physiological conditions .
- Surfactants : Incorporate Tween-80 (0.01%) for hydrophobic stabilization .
Advanced: What strategies resolve enantiomeric impurities in chiral analogs?
- Chiral chromatography : Use Chiralpak IC or AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling to control stereochemistry .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .
Advanced: How to investigate metabolic stability and degradation pathways?
- Liver microsome assays : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS .
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions to identify labile sites (e.g., hydroxymethyl group) .
- Metabolite identification : Use high-resolution MS/MS to characterize Phase I/II metabolites (e.g., glucuronidated imidazole) .
Basic: What computational tools predict physicochemical properties?
- LogP calculation : Use MarvinSketch or ChemAxon to estimate partition coefficient (~2.8), indicating moderate lipophilicity .
- ADMET prediction : SwissADME or ADMETLab to assess bioavailability, CYP inhibition, and hERG liability .
- Molecular dynamics (MD) : Simulate membrane permeability with GROMACS .
Advanced: How to design in vivo studies balancing efficacy and toxicity?
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents (e.g., 50–200 mg/kg oral gavage) .
- Biomarker analysis : Measure plasma levels of ALT/AST (liver toxicity) and cytokines (e.g., IL-6 for inflammation) .
- Tissue distribution : Use radiolabeled (¹⁴C) compound and autoradiography to quantify organ-specific accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
